Propyl(4-hydroxybutyl)nitrosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

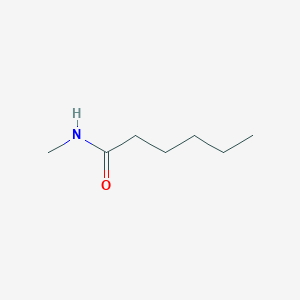

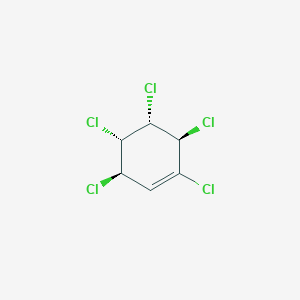

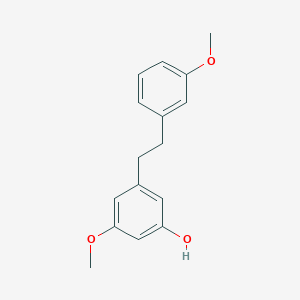

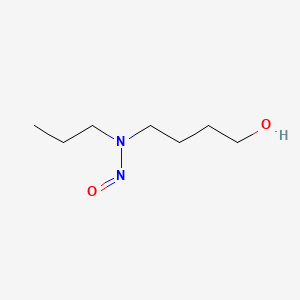

Propyl(4-hydroxybutyl)nitrosamine, also known as N-Butyl-N-(4-hydroxybutyl)nitrosamine or BBN, is a carcinogen used to induce aggressive urinary bladder cancer in animal models . It belongs to the nitrosamine family, a group of alkylating agents .

Synthesis Analysis

The synthesis of Propyl(4-hydroxybutyl)nitrosamine involves the reaction of secondary amines with nitrite under acidic conditions . A sensitive and robust LC-MS method provides for the separation, identification, and quantification of nine N-nitrosamines in water .Molecular Structure Analysis

Nitrosamines are a class of compounds notorious for their potent carcinogenicity. They share the general structure where the amine moiety may be derived from any organic secondary amine . BBN has a high propensity to induce mutations affecting the expression of genes such as p53, RAS, and H19 among others .Chemical Reactions Analysis

The destruction of nitrosamines requires strong reaction conditions. Strong acids such as hydrochloric acid can convert nitrosamines into the corresponding amines and nitrous acid .Physical And Chemical Properties Analysis

The physical properties of N-nitrosamines depend on the nature of the substituent groups. Some of them, for example, N-nitrosodimethylamine, are oily liquids that dissolve well in organic solvents; others, for example, N-nitrosodiphenylamine, are solids practically insoluble in water .科学的研究の応用

Induction of Bladder Cancer in Animal Models

Propyl(4-hydroxybutyl)nitrosamine, referred to in some studies as butyl-(4-hydroxybutyl)-nitrosamine (BBN), is primarily recognized for its potent and specific ability to induce bladder cancer in animal models. Research conducted on mice has shown that continuous administration of BBN through drinking water leads to the development of bladder carcinomas in all subjects without other toxic effects, highlighting its specificity as a bladder carcinogen. This model has been instrumental in understanding the carcinogenic processes in the bladder and investigating the effects of hormonal modifications on cancer susceptibility, with findings indicating that sex differences in tumor development can be influenced by hormonal factors (Bertram & Craig, 1972).

Metabolic Activation and Carcinogenicity

Another aspect of Propyl(4-hydroxybutyl)nitrosamine's research applications involves the study of its metabolic activation, which is crucial for its carcinogenicity. Studies have provided evidence for metabolic α-hydroxylation of cyclic nitrosamines, a process important in activating these compounds to their ultimate carcinogenic forms. This insight is vital for understanding the molecular mechanisms underlying the carcinogenicity of nitrosamines and their metabolites (Hecht, Chen, & Hoffmann, 1978).

Early Cellular Changes and Agglutination by Concanavalin A

Research has also focused on the early cellular changes induced by Propyl(4-hydroxybutyl)nitrosamine, such as the agglutination of bladder cells by concanavalin A during the early phase of treatment in rats. This agglutination, which increases with time, might serve as a marker for early changes in bladder carcinogenesis, offering a potential method for early detection of bladder cancer (Kakizoe, Kawachi, & Sugimura, 1979).

Chemopreventive Studies and Molecular Characterization

Propyl(4-hydroxybutyl)nitrosamine has also been used in studies investigating the chemopreventive effects of various agents against bladder cancer, as well as in characterizing the molecular changes, such as mutations in the p53 gene, in early neoplastic lesions. These studies contribute to the broader understanding of bladder cancer pathogenesis and the potential for therapeutic interventions (Lubet et al., 2004).

Safety And Hazards

Propyl(4-hydroxybutyl)nitrosamine is classified as Acute toxicity (Oral) Category 4 and Carcinogenicity Category 1B . It is harmful if swallowed and may cause cancer . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin and eyes, and do not breathe dust, mist/vapors/spray, or ingest .

将来の方向性

特性

IUPAC Name |

N-(4-hydroxybutyl)-N-propylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-2-5-9(8-11)6-3-4-7-10/h10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWNOBIHFJLOSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCCO)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199902 |

Source

|

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl(4-hydroxybutyl)nitrosamine | |

CAS RN |

51938-12-6 |

Source

|

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl(4-hydroxybutyl)nitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)